



Application Note: Quantification of Tadalafil Impurity D in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Tadalafil impurity D	
Cat. No.:	B12282147	Get Quote

Introduction

Tadalafil is an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] During the synthesis and storage of Tadalafil, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. **Tadalafil Impurity D**, chemically known as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1',2':1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a potential related substance that requires accurate quantification.[2] This application note describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the determination of **Tadalafil Impurity D** in pharmaceutical formulations.

Principle

The method utilizes reversed-phase UPLC with UV detection to separate Tadalafil from its impurities, including Impurity D.[3][4] The separation is achieved on a C18 stationary phase with a gradient elution system. Quantification is performed by comparing the peak area of Impurity D in the sample to that of a certified reference standard. The method is validated to be linear, sensitive, accurate, and precise for its intended purpose.[3][4]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and method validation data for the quantification of Tadalafil and its impurities.



Table 1: UPLC Chromatographic Conditions for Tadalafil and Impurities[3][4]

Parameter	Condition
Column	Acquity HSS T3 (1.8 μm, 2.1 mm x 150 mm)
Mobile Phase A	0.02 M Ammonium acetate buffer (pH 4.0 with acetic acid)
Mobile Phase B	Methanol
Gradient	Time (min): 0, 2, 5, 8, 10 %B: 20, 40, 60, 80, 20
Flow Rate	0.35 mL/min
Column Temperature	40 °C
Detection Wavelength	262 nm
Injection Volume	5 μL

Table 2: Method Validation Data for Tadalafil Impurities[3][4]

Parameter	Result	
Linearity Range (μg/mL)	0.112 - 1.96	
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD) (μg/mL)	0.039 - 0.040	
Limit of Quantification (LOQ) (μg/mL)	Not explicitly stated, but typically 3.3 x LOD	
Precision (%RSD)	< 1.5% (Intra- and Inter-day)	
Accuracy/Recovery	Not explicitly stated	

Experimental Protocol

This protocol details the steps for the quantification of **Tadalafil Impurity D** in a tablet formulation.



- 1. Apparatus and Reagents
- UPLC system with a UV detector
- Acquity HSS T3 column (1.8 μm, 2.1 mm x 150 mm) or equivalent
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)
- Tadalafil Impurity D reference standard[2][5]
- Tadalafil API
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (AR grade)
- Acetic acid (AR grade)
- Deionized water
- 2. Preparation of Solutions
- Mobile Phase A (0.02 M Ammonium Acetate Buffer, pH 4.0): Dissolve approximately 1.54 g
 of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.0 with acetic acid.
- Mobile Phase B: Methanol
- Diluent: Acetonitrile and water (50:50, v/v)
- Standard Stock Solution of Tadalafil Impurity D (100 μg/mL): Accurately weigh about 10 mg of Tadalafil Impurity D reference standard and transfer to a 100 mL volumetric flask.
 Dissolve in and dilute to volume with the diluent.



- Standard Solution (1 μ g/mL): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1 μ g/mL.
- Sample Preparation (for a 20 mg Tadalafil tablet):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 100 mg of Tadalafil and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the Tadalafil.
 - o Dilute to volume with the diluent and mix well.
 - \circ Filter a portion of the solution through a 0.22 μm syringe filter, discarding the first few mL of the filtrate.
- 3. Chromatographic Analysis
- Set up the UPLC system according to the conditions in Table 1.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Standard Solution and record the chromatogram.
- Inject the Sample Solution and record the chromatogram.
- Identify the peak for **Tadalafil Impurity D** in the sample chromatogram by comparing its retention time with that of the standard.
- 4. Calculation

Calculate the percentage of **Tadalafil Impurity D** in the tablet using the following formula:

Where:

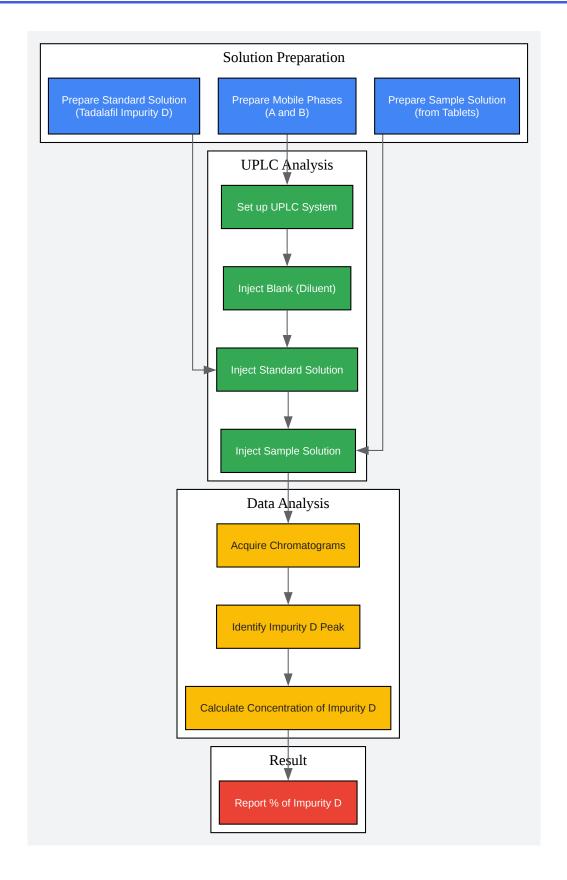
- Area_Impurity_D_Sample is the peak area of Impurity D in the sample chromatogram.
- Area Impurity D Standard is the peak area of Impurity D in the standard chromatogram.



- Conc_Standard is the concentration of the Impurity D standard solution (in mg/mL).
- Conc_Sample is the nominal concentration of Tadalafil in the sample solution (in mg/mL).

Visualizations





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Caption: Experimental workflow for the quantification of **Tadalafil Impurity D**.



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